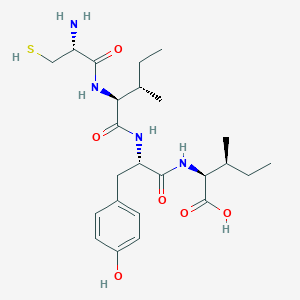
L-Cysteinyl-L-isoleucyl-L-tyrosyl-L-isoleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteinyl-L-isoleucyl-L-tyrosyl-L-isoleucine is a peptide compound composed of four amino acids: cysteine, isoleucine, tyrosine, and isoleucine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-isoleucyl-L-tyrosyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS. Automation and optimization of reaction conditions, such as temperature and solvent choice, are crucial for efficient production. Additionally, the use of microwave-assisted peptide synthesis can enhance reaction rates and yields.
化学反应分析
Types of Reactions
L-Cysteinyl-L-isoleucyl-L-tyrosyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The tyrosine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Nitrated tyrosine derivatives.
科学研究应用
L-Cysteinyl-L-isoleucyl-L-tyrosyl-L-isoleucine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and sensors.
作用机制
The mechanism of action of L-Cysteinyl-L-isoleucyl-L-tyrosyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The cysteine residue can form disulfide bonds, influencing protein structure and function. The tyrosine residue can participate in phosphorylation, affecting signaling pathways.
相似化合物的比较
Similar Compounds
L-Cysteinyl-L-tyrosyl-L-isoleucyl-L-isoleucine: Similar structure but different sequence.
L-Cysteinyl-L-isoleucyl-L-tyrosyl-L-valine: Substitution of isoleucine with valine.
L-Cysteinyl-L-isoleucyl-L-tyrosyl-L-leucine: Substitution of isoleucine with leucine.
Uniqueness
L-Cysteinyl-L-isoleucyl-L-tyrosyl-L-isoleucine is unique due to its specific sequence, which influences its chemical properties and biological activity. The presence of two isoleucine residues may affect its hydrophobicity and interaction with other molecules.
属性
CAS 编号 |
918529-01-8 |
|---|---|
分子式 |
C24H38N4O6S |
分子量 |
510.6 g/mol |
IUPAC 名称 |
(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C24H38N4O6S/c1-5-13(3)19(27-21(30)17(25)12-35)23(32)26-18(11-15-7-9-16(29)10-8-15)22(31)28-20(24(33)34)14(4)6-2/h7-10,13-14,17-20,29,35H,5-6,11-12,25H2,1-4H3,(H,26,32)(H,27,30)(H,28,31)(H,33,34)/t13-,14-,17-,18-,19-,20-/m0/s1 |
InChI 键 |
XFBVOFSJEBVHKT-LMYCGTSZSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CS)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14199485.png)
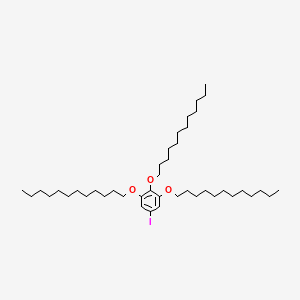
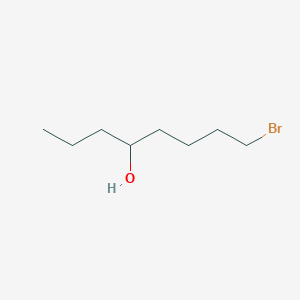
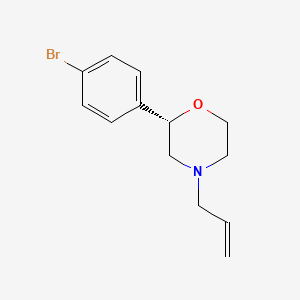
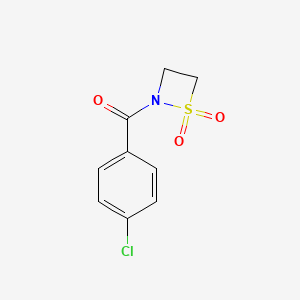

![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)
![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
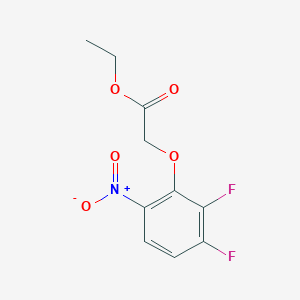
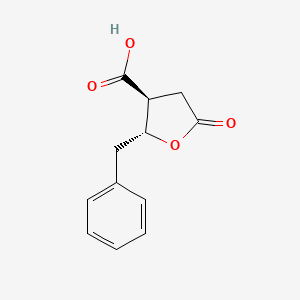
![[4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14199552.png)
![2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]-](/img/structure/B14199553.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline](/img/structure/B14199564.png)

